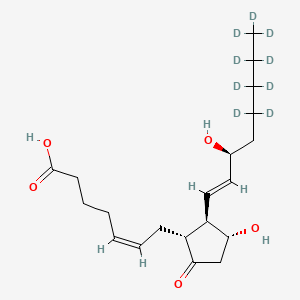![molecular formula C24H10Cl6N2O5 B588346 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-61-5](/img/structure/B588346.png)
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is a useful research compound. Its molecular formula is C24H10Cl6N2O5 and its molecular weight is 619.053. The purity is usually 95%.
BenchChem offers high-quality 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution of the Nitro-group Research by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution of the nitro-group, which is a crucial reaction in organic chemistry. This process involves the replacement of a nitro group in aromatic compounds by nucleophiles. This reaction type could be pertinent to the compound due to the presence of nitro groups in its structure. Understanding this mechanism can be critical for synthesizing or modifying such compounds for specific scientific applications (Pietra & Vitali, 1972).
Heterocyclic Compounds and Biological Significance Verma, Sinha, and Bansal (2019) reviewed the biological significance of heterocyclic compounds bearing the triazine scaffold, highlighting their wide spectrum of biological activities. The triazine scaffold is structurally related to benzene, where some carbon-hydrogen units are replaced by nitrogen atoms. Given the structural complexity of the compound , which includes aromatic rings potentially similar to triazine, understanding the biological activities of such structures could be important for potential medical or pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Degradation Processes and By-products of Structurally Similar Compounds Barchańska et al. (2019) explored the degradation processes of nitisinone (NTBC) and its by-products. NTBC shares a similarity in containing nitro groups and a complex aromatic structure, akin to the compound . Understanding the degradation pathways and stability of such compounds can be crucial for environmental and pharmaceutical studies, assessing the risks and benefits of their use (Barchańska et al., 2019).
Advanced Oxidation Processes and By-products The study by Qutob et al. (2022) sheds light on advanced oxidation processes (AOPs) and the degradation of acetaminophen, producing various by-products. The relevance of this study lies in the degradation mechanisms and pathways, which can be crucial when considering the environmental impact and treatment of complex organic compounds, similar to the one (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Cl6N2O5/c25-17-5-3-13(21(27)23(17)29)15-9-11(31(33)34)1-7-19(15)37-20-8-2-12(32(35)36)10-16(20)14-4-6-18(26)24(30)22(14)28/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYTJJAEKKQLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=C(C=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Cl6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024110 |
Source


|
| Record name | 2,2'-Oxybis(2',3',4'-trichloro-5-nitrobiphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)







![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)